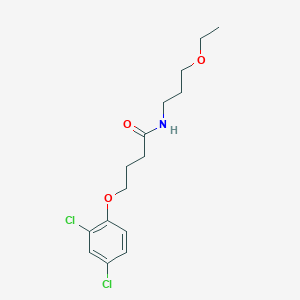
4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide, commonly known as Butachlor, is a herbicide that is widely used in agriculture for controlling the growth of weeds. It belongs to the family of chloroacetanilide herbicides and is known for its high efficiency in controlling a wide range of weeds. The chemical structure of Butachlor is C17H26Cl2NO2.
Wirkmechanismus
The mechanism of action of Butachlor involves the inhibition of the biosynthesis of fatty acids in the targeted weeds. It inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to the accumulation of toxic intermediates, which eventually leads to the death of the weed.
Biochemical and Physiological Effects
Butachlor has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms, including fish and invertebrates. It has been reported to cause oxidative stress and damage to the liver and kidneys in rats.
Vorteile Und Einschränkungen Für Laborexperimente
Butachlor is a widely used herbicide in agriculture and has been extensively studied for its efficacy in controlling weeds. However, its use in laboratory experiments is limited due to its potential toxicity to aquatic organisms. It is important to take precautions when handling Butachlor in the laboratory to minimize the risk of exposure.
Zukünftige Richtungen
There are several future directions for research on Butachlor. One area of research could be focused on developing new formulations of Butachlor that are more effective and have fewer environmental impacts. Another area of research could be focused on understanding the mechanism of action of Butachlor in more detail, which could lead to the development of new herbicides with similar modes of action. Additionally, more research could be done on the potential toxicity of Butachlor to aquatic organisms to better understand its environmental impacts.
Synthesemethoden
The synthesis of Butachlor involves the reaction of 2,4-dichlorophenol with butyric anhydride to form 2,4-dichlorophenoxybutyric acid. This is then reacted with 3-ethoxy-1-propanol and thionyl chloride to form the final product, Butachlor.
Wissenschaftliche Forschungsanwendungen
Butachlor has been extensively studied for its potential use in controlling weeds in agriculture. It has been found to be effective against a wide range of weeds, including grasses, sedges, and broadleaf weeds. Its use has been reported in various crops, including rice, wheat, maize, and soybean.
Eigenschaften
Produktname |
4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide |
|---|---|
Molekularformel |
C15H21Cl2NO3 |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide |
InChI |
InChI=1S/C15H21Cl2NO3/c1-2-20-9-4-8-18-15(19)5-3-10-21-14-7-6-12(16)11-13(14)17/h6-7,11H,2-5,8-10H2,1H3,(H,18,19) |
InChI-Schlüssel |
BQIIODPUTSWJRA-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCOCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-{[(4-benzylpiperidin-1-yl)carbothioyl]amino}benzoate](/img/structure/B216419.png)





![Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216429.png)


![Ethyl 4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}benzoate](/img/structure/B216435.png)

![N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B216438.png)
